2-Hydroxyphenyl sulfate

説明

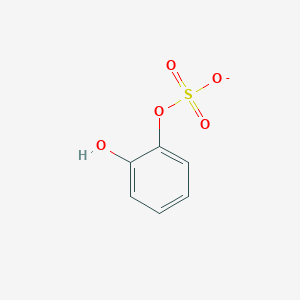

Pyrocatechol sulfate(1-) is an organosulfonate oxoanion that is the conjugate base of pyrocatechol sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It has a role as a xenobiotic. It is a conjugate base of a pyrocatechol sulfate.

科学的研究の応用

Pharmaceutical Applications

a. Drug Metabolism and Pharmacokinetics

2-Hydroxyphenyl sulfate plays a crucial role in drug metabolism. It is often involved in the sulfation process, which enhances the solubility and excretion of drugs. For instance, studies have shown that phenolic compounds undergo sulfation to form more water-soluble metabolites, which can be readily eliminated from the body .

b. Neuroprotective Properties

Research indicates that derivatives of this compound exhibit neuroprotective effects against oxidative stress. A study involving rat models demonstrated that these compounds could mitigate neuronal damage and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases .

c. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Cosmetic Applications

a. Skin Care Formulations

This compound is utilized in cosmetic formulations for its beneficial effects on skin health. It acts as a stabilizing agent and can enhance the penetration of other active ingredients into the skin. Its inclusion in emulsion systems has been shown to improve the stability and efficacy of topical products .

b. Antioxidant Properties

The compound exhibits antioxidant properties that are valuable in cosmetic formulations aimed at reducing oxidative stress on the skin. This application is particularly relevant for products targeting aging and skin repair .

Environmental Applications

a. Biodegradation Studies

Research has highlighted the role of this compound in biodegradation processes within ecosystems. It has been identified as a metabolite produced by certain microbial communities when degrading complex organic pollutants, indicating its potential use in bioremediation strategies .

b. Soil Health Improvement

In agricultural contexts, this compound has been studied for its effects on soil health. Its application can enhance nutrient availability and promote beneficial microbial activity, contributing to improved crop yields and soil fertility .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug metabolism | Enhances solubility and excretion of drugs |

| Neuroprotective properties | Mitigates oxidative stress in neuronal cells | |

| Antimicrobial activity | Inhibits growth of various pathogens | |

| Cosmetics | Skin care formulations | Improves stability and efficacy of topical products |

| Antioxidant properties | Reduces oxidative stress on skin | |

| Environmental Science | Biodegradation studies | Produced by microbes during organic pollutant degradation |

| Soil health improvement | Enhances nutrient availability |

Case Studies

- Neuroprotective Study : An experiment involving male Wistar rats showed that administration of this compound significantly reduced markers of oxidative stress in brain tissues after exposure to neurotoxic agents .

- Cosmetic Formulation Development : A new emulsion containing this compound was developed, demonstrating enhanced stability and reduced irritation compared to traditional formulations during clinical trials .

- Bioremediation Research : A study on microbial communities revealed that this compound was a key metabolite in the breakdown of phenolic compounds in contaminated soils, highlighting its importance in environmental cleanup efforts .

化学反応の分析

Sulfate Radical Addition and Substitution

2-Hydroxyphenyl sulfate participates in radical-mediated reactions, particularly with sulfate radicals (SO₄- ⁻) generated via advanced oxidation processes. Key findings include:

-

Radical Addition Mechanism : SO₄- ⁻ abstracts a hydrogen atom from the hydroxyl group, forming a phenoxyl radical intermediate. Subsequent addition of another sulfate radical leads to di-sulfated products (e.g., 2,4-disulfated phenol) .

-

Positional Selectivity : The sulfate group directs further substitution to the para position due to steric and electronic effects, as observed in reactions with chlorinated derivatives .

Table 1: Reaction Products with Sulfate Radicals

| Reactant | Conditions | Major Products | Reference |

|---|---|---|---|

| This compound | SO₄- ⁻, aqueous phase | 2,4-Disulfated phenol derivatives |

Hydrolysis and Acid-Catalyzed Reactions

The sulfate ester bond undergoes hydrolysis under acidic or enzymatic conditions:

-

Acidic Hydrolysis : In the presence of strong acids (e.g., H₂SO₄), the sulfate group is cleaved, yielding catechol (1,2-dihydroxybenzene) and sulfuric acid. This reaction proceeds via protonation of the sulfate oxygen, followed by nucleophilic attack by water .

-

Enzymatic Desulfation : Sulfatases in biological systems catalyze the hydrolysis of the sulfate ester, regenerating the parent phenol .

Electrophilic Substitution Reactions

The hydroxyl group activates the aromatic ring toward electrophilic substitution:

-

Nitration : Reacts with nitric acid to form 2-hydroxy-5-nitrophenyl sulfate, with the sulfate group deactivating the ring and directing nitration to the para position .

-

Halogenation : Chlorine or bromine substitutes at the para position, forming 2-hydroxy-5-halophenyl sulfate derivatives .

Table 2: Electrophilic Substitution Products

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0–5°C | 2-Hydroxy-5-nitrophenyl sulfate | |

| Cl₂ | FeCl₃, RT | 2-Hydroxy-5-chlorophenyl sulfate |

Oxidation and Redox Reactions

The phenolic hydroxyl group is susceptible to oxidation:

-

Quinone Formation : Oxidizing agents like KMnO₄ convert the hydroxyl group to a quinone structure, yielding 2-sulfated-1,4-benzoquinone. This reaction is pH-dependent, favoring alkaline conditions .

-

Radical Oxidation : In environmental systems, hydroxyl radicals (- OH) abstract hydrogen from the hydroxyl group, forming resonance-stabilized phenoxyl radicals that dimerize or react with O₂ to form peroxides .

Environmental Degradation Pathways

In atmospheric and aqueous environments, this compound undergoes:

-

Photolysis : UV irradiation cleaves the sulfate ester bond, releasing SO₄²⁻ and regenerating catechol .

-

OH Radical Oxidation : Reacts with - OH to form hydroxylated and carboxylated products, such as sulfated muconic acid derivatives .

Biological Sulfation/Desulfation

In metabolic pathways, sulfotransferases catalyze the transfer of sulfate to 2-hydroxyphenyl compounds, while sulfatases reverse this process. These reactions are critical in detoxification and hormone regulation .

特性

IUPAC Name |

(2-hydroxyphenyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWKJZDOCIALD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。